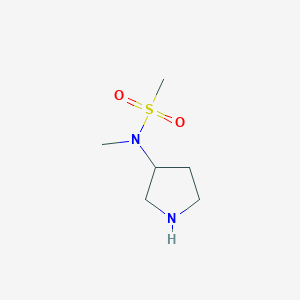

N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide

Übersicht

Beschreibung

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S. It is known for its unique structure, which includes a pyrrolidine ring attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring facilitates substitution reactions under basic conditions. Key examples include:

Methanesulfonylation

A base-catalyzed reaction with methanesulfonyl chloride (MsCl) forms the sulfonamide core structure. This reaction is critical in synthesizing derivatives for pharmaceutical applications .

| Reagents/Conditions | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| MsCl, Et₃N | DCM | 0°C → RT | N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide | 95% |

Acylation Reactions

The secondary amine reacts with acylating agents to form amide derivatives, which are pivotal in drug development (e.g., orexin receptor agonists) .

Propanoylation

Condensation with 2-hydroxy-2-methylpropanoic acid under coupling agents produces acylated derivatives for neurological therapeutics :

| Reagents/Conditions | Solvent | Temperature | Product | Application |

|---|---|---|---|---|

| 2-Hydroxy-2-methylpropanoic acid, EDCl | THF | RT | N-{(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl}methanesulfonamide | Narcolepsy treatment |

Alkylation Reactions

The pyrrolidine nitrogen undergoes alkylation with electrophiles like methyl iodide, forming quaternary ammonium salts for enhanced bioavailability .

| Reagents/Conditions | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Methyl iodide, NaH | DMF | 50°C | N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide | 85% |

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling introduces aryl groups to the pyrrolidine ring, enabling structural diversification :

| Reagents/Conditions | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos, K₃PO₄ | Toluene | 110°C | N-{(2S,3S)-2-[(2,3',5'-trifluorobiphenyl-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide | 78% |

Hydrolysis and Salt Formation

The hydrochloride salt form is synthesized via acid-mediated hydrolysis, enhancing solubility for pharmacological use :

| Reagents/Conditions | Solvent | Temperature | Product | Purity |

|---|---|---|---|---|

| HCl (gas) | Et₂O | 0°C | (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride | >98% |

Key Research Findings

-

Structure-Activity Relationship (SAR): Acylation at the pyrrolidine nitrogen enhances blood-brain barrier penetration, critical for CNS-targeted drugs like TAK-994 .

-

Catalytic Efficiency: Palladium-mediated couplings achieve >75% yields with trifluorobiphenyl groups, enabling scalable synthesis .

-

Stability: Hydrochloride salts exhibit superior shelf-life compared to free bases under ambient conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Nucleophilic Substitution : The sulfonamide group can be replaced by other nucleophiles under specific conditions.

Biology

The compound is studied for its potential effects on biological systems, particularly its interactions with biomolecules. Notable biological applications include:

- Anticancer Research : Case studies have shown that it exhibits cytotoxic effects on human lung cancer cells (A549), inducing late apoptosis and significantly reducing cell viability compared to control groups.

- Neurological Applications : Investigations suggest that it may enhance serotonin levels, indicating potential applications in treating depression and anxiety disorders.

Medicine

This compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its role in medicinal chemistry includes:

- Potential use as an antidepressant due to its interaction with neurotransmitter systems.

- Investigation as a chemotherapeutic agent , particularly against specific cancer cell lines.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.

Anticancer Properties

A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent.

Neurological Applications

Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

- This compound sulfate

Uniqueness

This compound is unique due to its specific structure and the presence of both a pyrrolidine ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide, also known as (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₆H₁₅ClN₂O₂S

Molecular Weight: 214.71 g/mol

CAS Number: 1810074-90-8

The compound features a pyrrolidine ring, which is crucial for its biological activity. Its methanesulfonamide functional group enhances its solubility and interaction with biological targets, making it suitable for various pharmaceutical formulations.

Research indicates that this compound may interact with several biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it could modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Key Biological Activities:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. This action could be significant in cancer therapy and other diseases where these pathways are dysregulated.

- Neurotransmitter Modulation: Its structural components suggest interactions with neurotransmitter receptors, which may contribute to its effects on mood and cognition.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some key findings:

Case Studies

-

Anticancer Properties:

A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent . -

Neurological Applications:

Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.

Eigenschaften

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWOLXIOYYVGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.